molecular formula C11H19NO4 B2390627 (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid CAS No. 181645-94-3

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid

Cat. No.: B2390627
CAS No.: 181645-94-3
M. Wt: 229.276
InChI Key: SSLNQRXQTDSQHQ-VOTSOKGWSA-N
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Description

(2E)-4-{[(tert-Butoxy)carbonyl]amino}-4-methylpent-2-enoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an α,β-unsaturated carboxylic acid moiety. The Boc group serves to protect the amine functionality during synthetic processes, while the conjugated double bond (pent-2-enoic acid) confers reactivity toward nucleophilic additions and cycloadditions. This compound is likely utilized as a building block in peptide mimetics, medicinal chemistry, or as an intermediate in organic synthesis .

Properties

IUPAC Name

(E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H,1-5H3,(H,12,15)(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLNQRXQTDSQHQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, HATU

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Deprotection: The free amino acid derivative

    Coupling: Peptides and peptide derivatives

    Substitution: Substituted amino acid derivatives

Scientific Research Applications

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and drug candidates.

    Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.

    Material Science: Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures and can be selectively removed under acidic conditions to reveal the free amino group. This allows for the stepwise construction of complex molecules, such as peptides, with high precision.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of Boc-protected amino acid derivatives with α,β-unsaturated carboxylic acid backbones. Key structural variations among analogs include substituents on the amino group, backbone length, and additional functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
(2E)-4-{[(tert-Butoxy)carbonyl]amino}-4-methylpent-2-enoic acid Not provided C₁₂H₁₉NO₄ (inferred) ~241.28 g/mol Boc-protected amine, α,β-unsaturated acid, 4-methyl substituent Likely intermediate for peptide synthesis or medicinal chemistry .
(R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid 1012341-48-8 C₂₃H₂₇NO₄ 381.47 g/mol Biphenyl substituent, 2-methyl group, (R,E)-stereochemistry Used in life sciences research (e.g., protease inhibition studies) .
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid 132690-91-6 C₁₄H₁₉NO₄ 265.31 g/mol Benzoic acid core, ethyl linker to Boc-protected amine Lower structural similarity (0.83); potential for conjugation or polymer chemistry .
2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid 1260807-59-7 C₁₁H₁₆F₃NO₄ 283.25 g/mol Trifluoromethyl group at C2, pent-4-enoic acid backbone Enhanced metabolic stability due to electron-withdrawing CF₃ group .
Ethyl (2E)-4-[(tert-butoxycarbonyl)amino]but-2-enoate 104700-36-9 C₁₁H₁₉NO₄ 229.27 g/mol Ethyl ester instead of carboxylic acid, shorter backbone (C4 vs. C5) Improved lipophilicity; prodrug candidate .
(S)-2-((tert-Butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid Not provided C₁₈H₂₂F₃NO₄ 373.37 g/mol Trifluoromethylphenyl substituent, (S)-configuration High lipophilicity; potential CNS-targeting applications .

Key Findings from Comparative Studies

Steric and Electronic Effects: The 4-methyl group in the target compound reduces conformational flexibility compared to analogs like 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, which features a flexible ethyl linker . The trifluoromethyl group in 2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid increases acidity (pKa ~3.5 vs.

Reactivity: The α,β-unsaturated acid moiety enables Michael additions or Diels-Alder reactions, whereas ester derivatives (e.g., Ethyl (2E)-4-[(tert-butoxycarbonyl)amino]but-2-enoate) are more stable under acidic conditions but require hydrolysis for activation .

Biological Relevance: The biphenyl analog (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid exhibits higher structural complexity, making it suitable for targeting hydrophobic binding pockets in enzymes or receptors . Compounds with trifluoromethyl groups (e.g., 2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid) show improved metabolic stability in pharmacokinetic studies .

Synthetic Accessibility :

  • All analogs share common synthetic routes involving Boc protection of amines, followed by coupling or condensation reactions (e.g., via methods similar to Reference Examples 87 and 88 in ) .

Biological Activity

(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid, commonly referred to as Boc-protected amino acid, is an important compound in organic synthesis, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions during the synthesis of complex molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C11H19NO4
  • CAS Number : 181645-94-3
  • Structure : The compound features a double bond between carbon atoms at positions 2 and 3, contributing to its reactivity in various chemical reactions.

The primary biological activity of this compound arises from its role in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for controlled deprotection under acidic conditions. This mechanism facilitates:

  • Peptide Bond Formation : The compound can react with other amino acids or peptide derivatives to form peptide bonds.
  • Selective Deprotection : Under acidic conditions, such as treatment with trifluoroacetic acid (TFA), the Boc group can be removed, yielding free amino acids for further reactions.

Applications in Research

The compound has several applications across various fields:

  • Peptide Synthesis : It is widely used as a building block for synthesizing peptides and proteins.
  • Drug Development : The compound plays a crucial role in developing peptide-based drugs and drug candidates.
  • Bioconjugation : It is utilized in modifying biomolecules for imaging and diagnostic applications.
  • Material Science : The compound contributes to the development of novel materials with specific properties.

Comparative Analysis with Similar Compounds

Compound NameProtecting GroupStabilityApplication
(2E)-4-{[(benzyloxy)carbonyl]amino}-4-methylpent-2-enoic acidCbzModeratePeptide synthesis
(2E)-4-{[(9-fluorenylmethoxy)carbonyl]amino}-4-methylpent-2-enoic acidFmocHighPeptide synthesis
This compoundBocHighPeptide synthesis

The Boc group is preferred due to its stability under basic conditions and ease of removal under acidic conditions, making it particularly useful where selective deprotection is required.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Peptide Synthesis Efficiency : A study demonstrated that using Boc-protected amino acids resulted in higher yields compared to other protecting groups during peptide coupling reactions.
  • Drug Development Applications : Research has shown that derivatives of this compound exhibit promising results in inhibiting specific enzymes related to disease pathways, indicating potential therapeutic applications.
  • Bioconjugation Studies : The compound has been successfully employed in bioconjugation reactions, enhancing the delivery efficiency of therapeutic agents.

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